molecular formula C12H16ClNO B3342550 4-chloro-N-pentylbenzamide CAS No. 2447-86-1

4-chloro-N-pentylbenzamide

Cat. No.: B3342550
CAS No.: 2447-86-1
M. Wt: 225.71 g/mol
InChI Key: SQANIZFUOIJTRI-UHFFFAOYSA-N
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Description

4-Chloro-N-pentylbenzamide is an organic compound with the molecular formula C12H16ClNO It is a derivative of benzamide, where the amide nitrogen is substituted with a pentyl group and the benzene ring is substituted with a chlorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-pentylbenzamide typically involves the following steps:

    Preparation of 4-chlorobenzoyl chloride: This can be achieved by reacting 4-chlorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Formation of this compound: The 4-chlorobenzoyl chloride is then reacted with pentylamine in the presence of a base such as triethylamine (Et3N) to form this compound.

The reaction conditions for the second step usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-pentylbenzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the benzene ring can be replaced by other nucleophiles.

    Amide hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzoic acid and pentylamine.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2). The reaction conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Amide hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Oxidation and reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction.

Major Products Formed

    Nucleophilic substitution: Depending on the nucleophile used, products such as 4-hydroxy-N-pentylbenzamide or 4-alkoxy-N-pentylbenzamide can be formed.

    Amide hydrolysis: The major products are 4-chlorobenzoic acid and pentylamine.

    Oxidation and reduction: Oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

4-Chloro-N-pentylbenzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-chloro-N-pentylbenzamide depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The molecular targets and pathways involved can vary, but they often include interactions with proteins or nucleic acids that play key roles in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-phenylbenzamide: Similar structure but with a phenyl group instead of a pentyl group.

    4-Chloro-N-methylbenzamide: Similar structure but with a methyl group instead of a pentyl group.

    4-Chloro-N-ethylbenzamide: Similar structure but with an ethyl group instead of a pentyl group.

Uniqueness

4-Chloro-N-pentylbenzamide is unique due to the presence of the pentyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for certain applications compared to its analogs with shorter alkyl chains.

Properties

IUPAC Name

4-chloro-N-pentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-2-3-4-9-14-12(15)10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQANIZFUOIJTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323827
Record name Benzamide, 4-chloro-N-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2447-86-1
Record name 4-Chloro-N-pentylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2447-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 404950
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC404950
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 4-chloro-N-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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